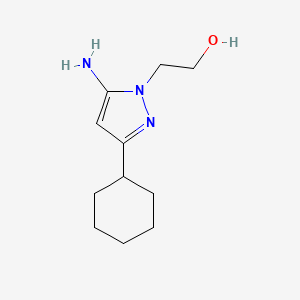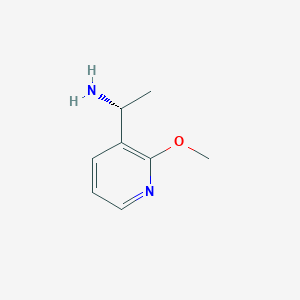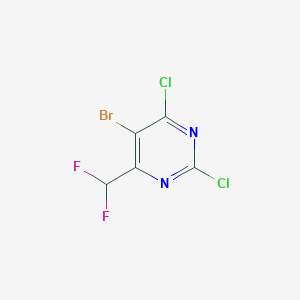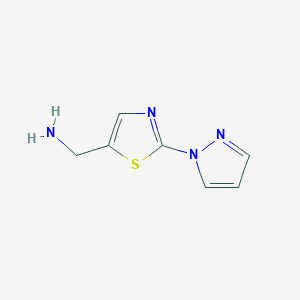
2-Fluoro-3-formyl-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-formyl-6-methylbenzoic acid is an aromatic compound with a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method has been shown to be efficient, especially when using 5-nitro-substituted benziodoxole as a precursor, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in optimizing industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formyl-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: 2-Fluoro-3-carboxy-6-methylbenzoic acid.
Reduction: 2-Fluoro-3-hydroxymethyl-6-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-formyl-6-methylbenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the formyl group.
2-Fluoro-3-methylbenzoic acid: Similar but without the formyl group.
2-Fluoro-6-methylbenzoic acid: Similar but lacks the formyl group and has a different substitution pattern.
Uniqueness
2-Fluoro-3-formyl-6-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid core
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-fluoro-3-formyl-6-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-3-6(4-11)8(10)7(5)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
HYCZANLKXRZFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)







![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
